molecular formula C12H12BrClO B11717936 (1-Bromocyclopentyl)(3-chlorophenyl)methanone

(1-Bromocyclopentyl)(3-chlorophenyl)methanone

Cat. No.: B11717936
M. Wt: 287.58 g/mol
InChI Key: MHSREKDYSLFGHR-UHFFFAOYSA-N
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Description

(1-Bromocyclopentyl)(3-chlorophenyl)methanone is a chemical compound with the molecular formula C12H12BrClO and a molecular weight of 287.58 g/mol . It is characterized by the presence of a bromocyclopentyl group and a chlorophenyl group attached to a methanone moiety. This compound is used in various scientific research applications, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Bromocyclopentyl)(3-chlorophenyl)methanone typically involves the reaction of cyclopentanone with bromine to form 1-bromocyclopentanone. This intermediate is then reacted with 3-chlorobenzoyl chloride in the presence of a base such as pyridine to yield the final product . The reaction conditions usually involve maintaining the reaction mixture at a low temperature to control the exothermic nature of the bromination step.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, thereby improving yield and reducing reaction time . The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

(1-Bromocyclopentyl)(3-chlorophenyl)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

(1-Bromocyclopentyl)(3-chlorophenyl)methanone is utilized in several scientific research areas:

    Chemistry: As an intermediate in organic synthesis and in the study of reaction mechanisms.

    Biology: Used in the development of biochemical assays and as a probe in molecular biology studies.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1-Bromocyclopentyl)(3-chlorophenyl)methanone involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may act on acetylcholine receptors, opioid receptors, or glutamate receptors, influencing neurotransmission and nociception pathways .

Comparison with Similar Compounds

Similar Compounds

  • (1-Bromocyclopentyl)(2-chlorophenyl)methanone
  • (1-Bromocyclopentyl)(4-chlorophenyl)methanone
  • (1-Bromocyclopentyl)(3-fluorophenyl)methanone

Uniqueness

(1-Bromocyclopentyl)(3-chlorophenyl)methanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The position of the chlorine atom on the phenyl ring influences its reactivity and interaction with biological targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C12H12BrClO

Molecular Weight

287.58 g/mol

IUPAC Name

(1-bromocyclopentyl)-(3-chlorophenyl)methanone

InChI

InChI=1S/C12H12BrClO/c13-12(6-1-2-7-12)11(15)9-4-3-5-10(14)8-9/h3-5,8H,1-2,6-7H2

InChI Key

MHSREKDYSLFGHR-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)(C(=O)C2=CC(=CC=C2)Cl)Br

Origin of Product

United States

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